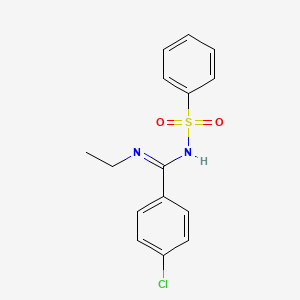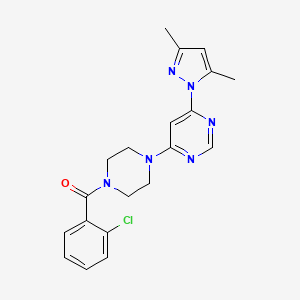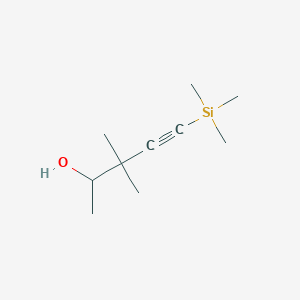
(E)-4-chloro-N-ethyl-N'-(phenylsulfonyl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a chloro group, an ethyl group, and a phenylsulfonyl group in its structure suggests potential reactivity and functionality in different chemical environments.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities
Mode of Action
It’s known that benzimidazole derivatives can interact with various biological targets due to their structural resemblance with naturally occurring nucleotides . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
It’s known that benzimidazole derivatives can affect various biochemical pathways due to their broad biological activities
Pharmacokinetics
The pharmacokinetics of drug compounds is crucial for understanding their bioavailability and therapeutic effects
Result of Action
Benzimidazole derivatives are known to have various biological effects, including antibacterial, antiviral, and anticancer activities . The specific effects of this compound would need further investigation.
Action Environment
It’s known that environmental factors can significantly influence the action of drug compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzimidamide and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzimidamide is reacted with phenylsulfonyl chloride in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidamides.
Scientific Research Applications
Chemistry
(E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could be explored for binding affinity to various biological targets.
Medicine
The compound could be studied for its potential therapeutic applications, such as antimicrobial or anticancer properties. Its ability to interact with specific enzymes or receptors might be of interest in medicinal chemistry.
Industry
In industrial applications, (E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide might be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-ethylbenzimidamide
- N-ethyl-N’-(phenylsulfonyl)benzimidamide
- 4-chloro-N-ethyl-N’-(methylsulfonyl)benzimidamide
Uniqueness
(E)-4-chloro-N-ethyl-N’-(phenylsulfonyl)benzimidamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the phenylsulfonyl group, in particular, distinguishes it from other similar compounds and may impart unique chemical and biological properties.
Properties
IUPAC Name |
N-(benzenesulfonyl)-4-chloro-N'-ethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-2-17-15(12-8-10-13(16)11-9-12)18-21(19,20)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBUVIWOCMKKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2485487.png)

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)
![N'-(3-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2485492.png)
![2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2485494.png)
![2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2485496.png)

![(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2485498.png)

![8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2485500.png)
![N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2485501.png)



